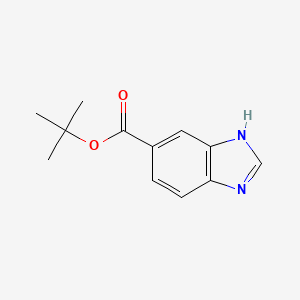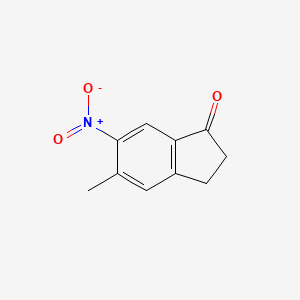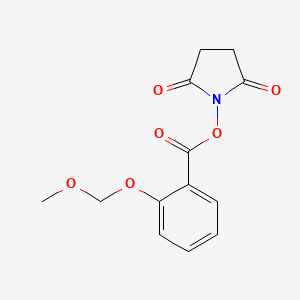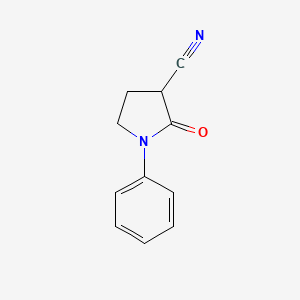![molecular formula C11H12N2O B1317341 [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol CAS No. 78425-12-4](/img/structure/B1317341.png)
[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol” is a unique chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is OCC1=CC=CC(N2C=CC=N2)=C1 . This indicates that the compound contains a pyrazole ring attached to a phenyl ring through a methylene bridge, and a hydroxyl group attached to the methylene bridge .Physical And Chemical Properties Analysis
“[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Pharmaceutical Research
Pyrazole compounds are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities, among others . The compound could be explored for similar pharmaceutical applications.
Organic Synthesis
Pyrazoles can be used as intermediates in organic synthesis. For example, they can be involved in one-pot, multicomponent methods for creating multisubstituted pyrazoles . This suggests that “[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol” may serve as an intermediate in complex synthesis processes.
Material Science
Pyrazole derivatives can be utilized in material science, particularly in the development of new ligands for metal complexes . This could lead to applications in catalysis or material fabrication.
Biological Studies
The structural similarity to known biologically active pyrazoles suggests that “[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol” could be used in biological studies to understand cell viability and other cellular processes .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . This suggests that the compound may be harmful if swallowed, and in case of ingestion, one should call a poison center or doctor if feeling unwell, and rinse mouth .
Mechanism of Action
- Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic, and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40)
- (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of 1-phenyl-3-methyl-5-pyrazolone derivatives. BMC Chemistry, 18(1), 1-13
- (2021). Synthesis, antifungal activity, and molecular docking studies of novel indazole derivatives. Molecules, 20(5), 8395-8410
- (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their antioxidant activity. BMC Chemistry, 15(1), 1-9
- Sigma-Aldrich
properties
IUPAC Name |
[3-(pyrazol-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,14H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUOFLESOBOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586308 |
Source


|
| Record name | {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
78425-12-4 |
Source


|
| Record name | 3-(1H-Pyrazol-1-ylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78425-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)



![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
